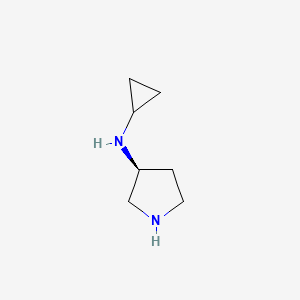
2-Benzyloxy-3-fluorophenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Benzyloxy-3-fluorophenylboronic acid” is a type of organoboron compound . It is a derivative of phenylboronic acid, where one of the hydrogen atoms on the phenyl ring is replaced by a fluorine atom and a benzyloxy group .
Synthesis Analysis
The synthesis of “2-Benzyloxy-3-fluorophenylboronic acid” and similar compounds often involves the Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Molecular Structure Analysis
The molecular formula of “2-Benzyloxy-3-fluorophenylboronic acid” is C13H12BFO3 . It has a molecular weight of 246.05 .
Chemical Reactions Analysis
“2-Benzyloxy-3-fluorophenylboronic acid” can participate in various chemical reactions. For instance, it can be used in the Suzuki–Miyaura coupling to form carbon–carbon bonds . It can also undergo protodeboronation, a process that involves the removal of a boron group from the molecule .
Aplicaciones Científicas De Investigación
Suzuki-Miyaura Coupling
The Suzuki-Miyaura (SM) coupling reaction is a widely used method for forming carbon-carbon bonds . The reaction involves the use of organoboron reagents, such as 2-Benzyloxy-3-fluorophenylboronic acid, and a palladium catalyst . The organoboron reagents are known for their stability, ease of preparation, and environmental benignity .
Synthesis of Liquid Crystalline Fluorobiphenylcyclohexenes
2-Benzyloxy-3-fluorophenylboronic acid can be used to synthesize novel liquid crystalline fluorobiphenylcyclohexenes . This is achieved through palladium-catalyzed cross-couplings .
Synthesis of Difluoroterphenyls
Similarly, this compound can also be used in the synthesis of difluoroterphenyls . This process also involves palladium-catalyzed cross-couplings .
Synthesis of o-Phenylphenols
o-Phenylphenols, which are potent leukotriene B4 receptor agonists, can be synthesized using 2-Benzyloxy-3-fluorophenylboronic acid .
Preparation of Palladium-based Fluoride-derived Electrophilic Fluorination Reagent
2-Benzyloxy-3-fluorophenylboronic acid can be used in the preparation of a palladium-based fluoride-derived electrophilic fluorination reagent . This reagent can be used for PET imaging agents .
Synthesis of Substituted Isoindolines
This compound can be used in the synthesis of substituted isoindolines via a palladium-catalyzed cascade reaction .
Ruthenium-catalyzed Hydrogenation
2-Benzyloxy-3-fluorophenylboronic acid can also be used in ruthenium-catalyzed hydrogenation .
Safety And Hazards
While specific safety and hazard information for “2-Benzyloxy-3-fluorophenylboronic acid” is not available, similar compounds often require careful handling. For instance, “2-BENZYLOXY-5-CHLOROPHENYLBORONIC ACID” should be handled with adequate ventilation, and contact with skin, eyes, or clothing should be avoided .
Direcciones Futuras
The future directions for “2-Benzyloxy-3-fluorophenylboronic acid” and similar compounds could involve further exploration of their use in various chemical reactions. For example, the Suzuki–Miyaura coupling and the protodeboronation processes could be optimized for better efficiency . Additionally, these compounds could be used in the synthesis of novel compounds, expanding their potential applications .
Propiedades
IUPAC Name |
(3-fluoro-2-phenylmethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-12-8-4-7-11(14(16)17)13(12)18-9-10-5-2-1-3-6-10/h1-8,16-17H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCQROGHALPIMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)F)OCC2=CC=CC=C2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681879 |
Source


|
| Record name | [2-(Benzyloxy)-3-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxy-3-fluorophenylboronic acid | |
CAS RN |
1256355-53-9 |
Source


|
| Record name | [2-(Benzyloxy)-3-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




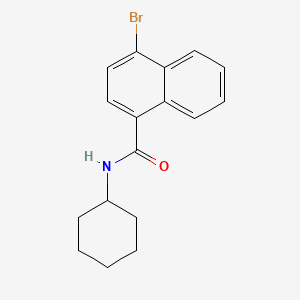

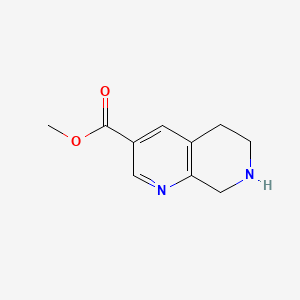
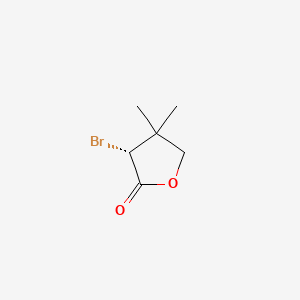



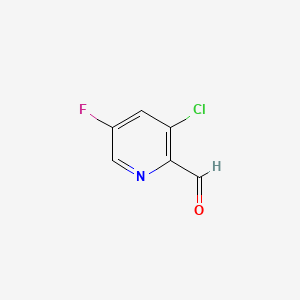

![4-[4-(Piperidinocarbonyl)phenyl]benzonitrile](/img/structure/B566759.png)
